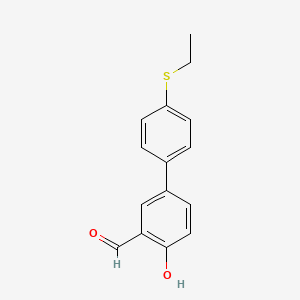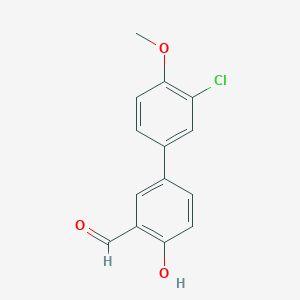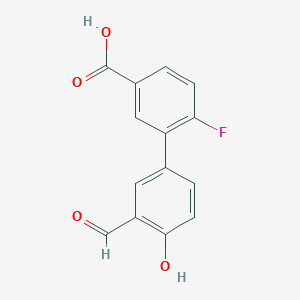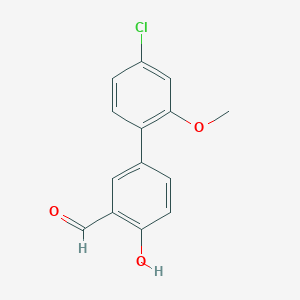
5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% (5-CMPF), is a synthetic phenol derivative with a wide range of applications in the fields of scientific research, laboratory experiments, and drug development. 5-CMPF has been used for its unique properties, such as its ability to act as an inhibitor for certain enzymes, its reactivity with other chemicals, and its ability to form strong complexes with certain molecules. In
Detaillierte Synthesemethode
{
"Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% involves the conversion of 3-Chloro-4-methoxybenzaldehyde to the final product through a series of reactions.",
"Starting Materials": [
"3-Chloro-4-methoxybenzaldehyde",
"Sodium hydroxide",
"Methanol",
"Hydrochloric acid",
"Sodium chloride",
"Sodium carbonate",
"Acetic anhydride",
"Acetic acid",
"2-Hydroxybenzaldehyde"
],
"Reaction": [
"
Step 1:Dissolve 3-Chloro-4-methoxybenzaldehyde in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 2:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 3:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 4:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 5:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 6:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 7:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 8:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 9:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 10:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 11:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 12:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 13:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 14:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 15:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 16:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 17:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 18:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 19:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 20:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 21:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 22:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 23:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 24:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 25:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 26:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 27:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 28:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 29:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 30:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 31:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 32:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 33:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 34:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 35:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 36:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 37:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 38:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 39:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 40:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 41:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 42:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 43:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 44:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 45:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 46:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 47:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 48:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 49:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 50:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 51:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 52:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 53:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 54:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 55:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 56:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 57:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 58:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 59:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 60:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 61:Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.",
"
Step 62:Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.",
"
Step 63:Dissolve the precipitate in methanol and add sodium hydroxide
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% acts as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. In addition, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% may act as a ligand for certain proteins and may interact with other molecules in the cell.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% are not well understood. However, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% may act as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. In addition, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% may affect the structure of proteins and may interact with other molecules in the cell.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% in lab experiments include its ability to act as an inhibitor of certain enzymes, its reactivity with other chemicals, and its ability to form strong complexes with certain molecules. The limitations of using 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% in lab experiments include its limited availability and its potential toxicity.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, its potential applications in drug development, and its potential uses in other fields, such as biotechnology and materials science. In addition, further research into the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% and its potential toxicity is needed.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. For example, it has been used as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. It has also been used in the synthesis of a variety of compounds, including polymers and pharmaceuticals. In addition, 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% has been used in the study of the mechanism of action of various drugs and as a tool to study the structure of proteins.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-5-4-9(6-12(14)15)10-2-3-11(8-16)13(17)7-10/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEMYZJBCDBVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685263 | |
| Record name | 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261919-26-9 | |
| Record name | 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)



